molecular formula C15H12N2O2 B15241959 (E)-7-(Hydroxyimino)-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one

(E)-7-(Hydroxyimino)-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one

Cat. No.: B15241959
M. Wt: 252.27 g/mol
InChI Key: QVRCJTODZXUHRW-JQIJEIRASA-N
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Description

(E)-7-(Hydroxyimino)-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one is a chemical compound belonging to the class of dibenzoazepines This compound is characterized by the presence of a hydroxyimino group and a methyl group attached to a dibenzoazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-7-(Hydroxyimino)-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one typically involves the following steps:

    Formation of the dibenzoazepine core: This can be achieved through a cyclization reaction of appropriate precursors, such as ortho-substituted biphenyl derivatives.

    Introduction of the hydroxyimino group: This step involves the reaction of the dibenzoazepine core with hydroxylamine or its derivatives under suitable conditions to form the hydroxyimino group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include steps such as:

    Batch or continuous flow reactors: To control reaction parameters and improve efficiency.

    Purification techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-7-(Hydroxyimino)-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The hydroxyimino group can be reduced to form amine derivatives.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions at the aromatic ring or the hydroxyimino group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or catalytic hydrogenation can be employed.

    Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols can be used under appropriate conditions.

Major Products Formed

    Oxidation products: Nitroso or nitro derivatives.

    Reduction products: Amine derivatives.

    Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(E)-7-(Hydroxyimino)-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential therapeutic effects.

    Materials Science: The compound can be used in the synthesis of novel materials with unique properties.

    Biological Studies: It can be used as a probe to study biological processes and interactions.

    Industrial Applications: The compound can be used in the development of new industrial chemicals and processes.

Mechanism of Action

The mechanism of action of (E)-7-(Hydroxyimino)-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and other interactions with biological molecules, affecting their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-(Hydroxyimino)-5H-dibenzo[b,d]azepin-6(7H)-one: Lacks the methyl group.

    5-Methyl-5H-dibenzo[b,d]azepin-6(7H)-one: Lacks the hydroxyimino group.

    7-(Amino)-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one: Contains an amino group instead of a hydroxyimino group.

Uniqueness

(E)-7-(Hydroxyimino)-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one is unique due to the presence of both the hydroxyimino and methyl groups, which confer specific chemical and biological properties. These functional groups allow for diverse chemical modifications and interactions, making the compound valuable for various applications.

Properties

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

(7E)-7-hydroxyimino-5-methylbenzo[d][1]benzazepin-6-one

InChI

InChI=1S/C15H12N2O2/c1-17-13-9-5-4-7-11(13)10-6-2-3-8-12(10)14(16-19)15(17)18/h2-9,19H,1H3/b16-14+

InChI Key

QVRCJTODZXUHRW-JQIJEIRASA-N

Isomeric SMILES

CN1C2=CC=CC=C2C3=CC=CC=C3/C(=N\O)/C1=O

Canonical SMILES

CN1C2=CC=CC=C2C3=CC=CC=C3C(=NO)C1=O

Origin of Product

United States

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